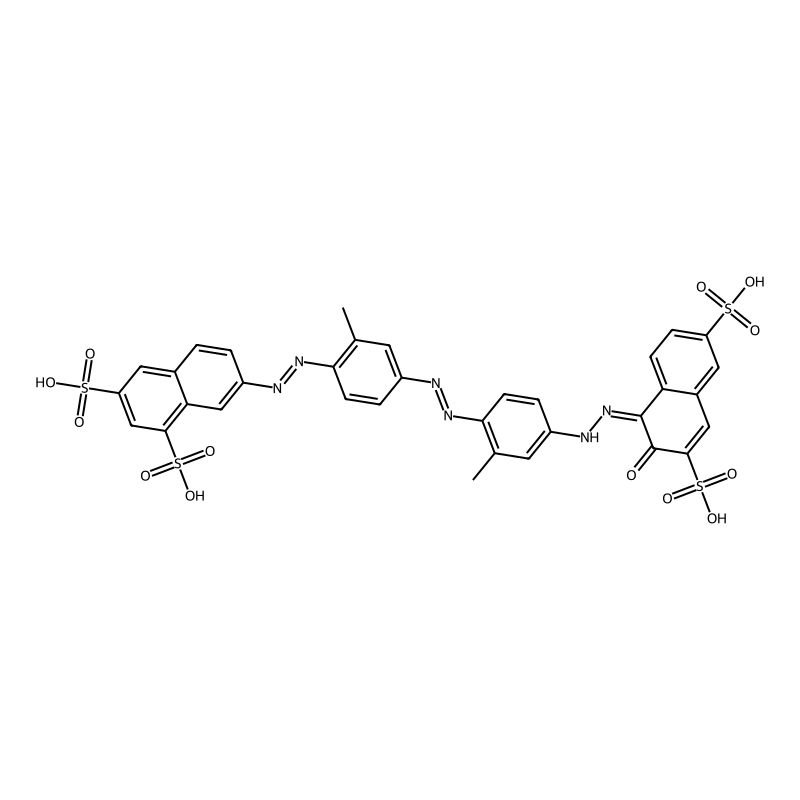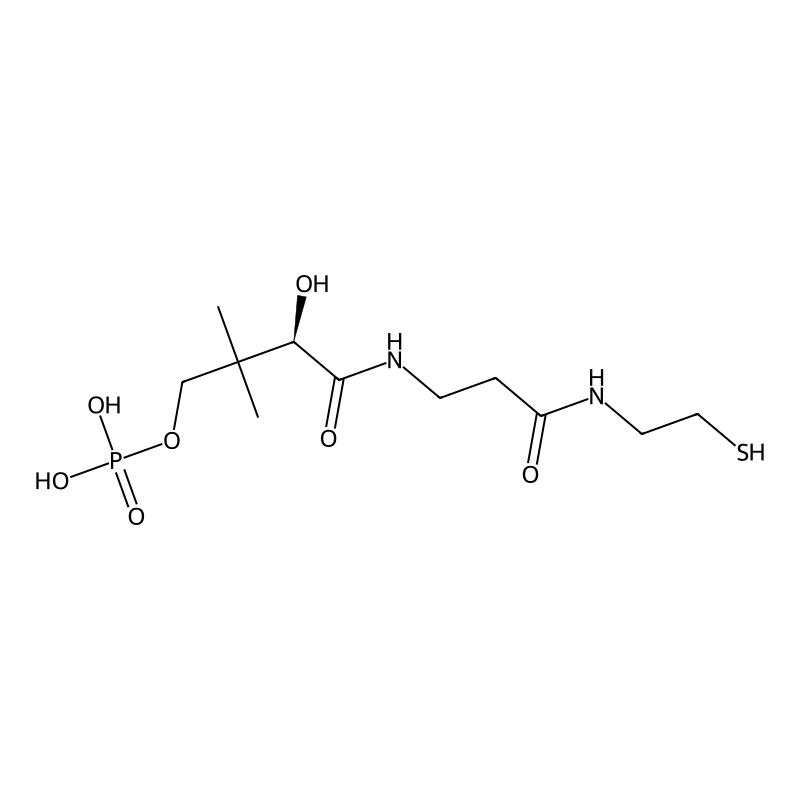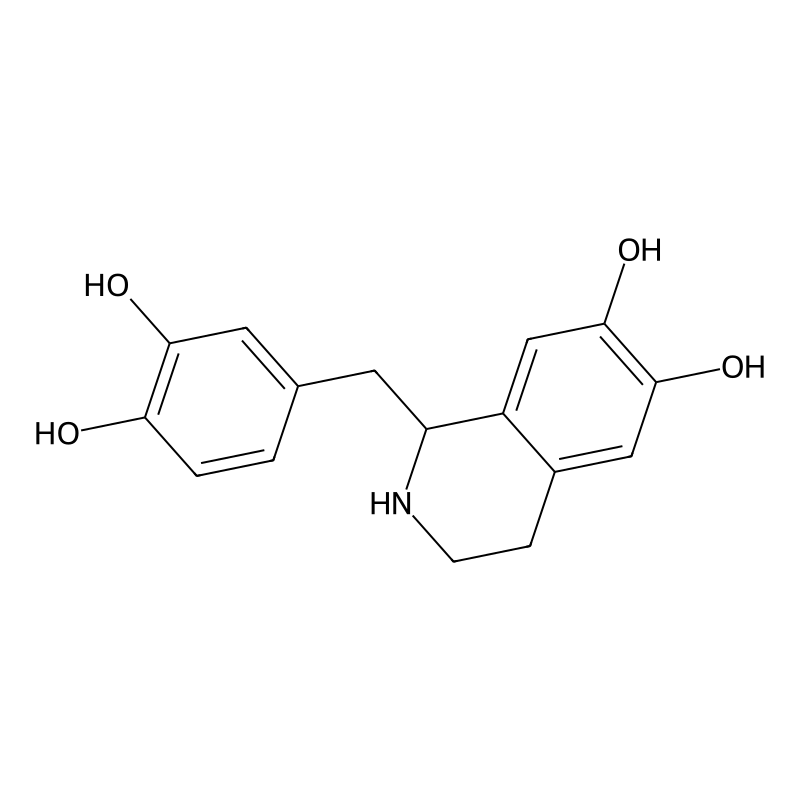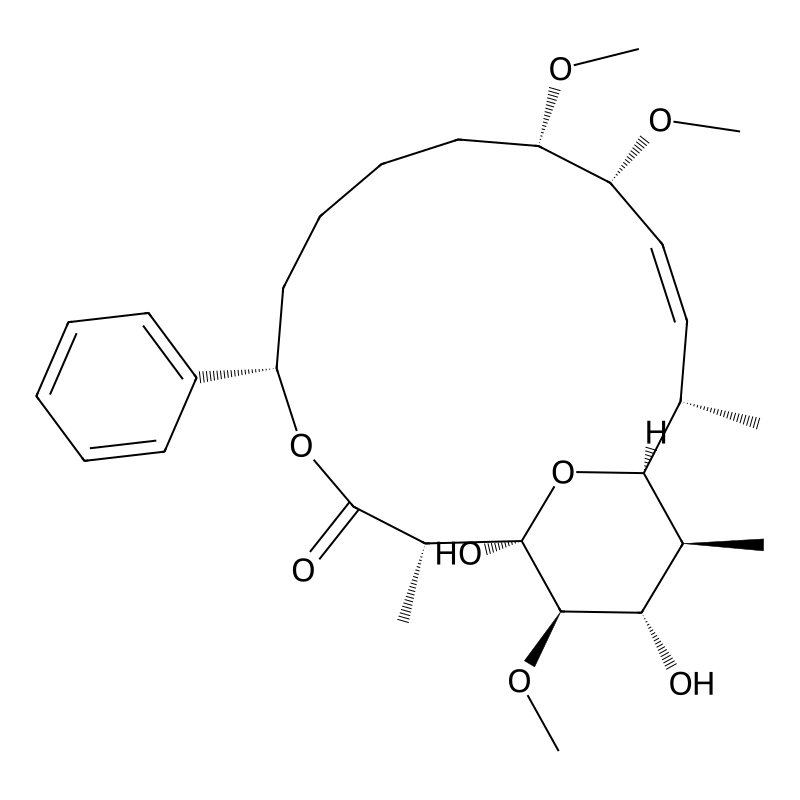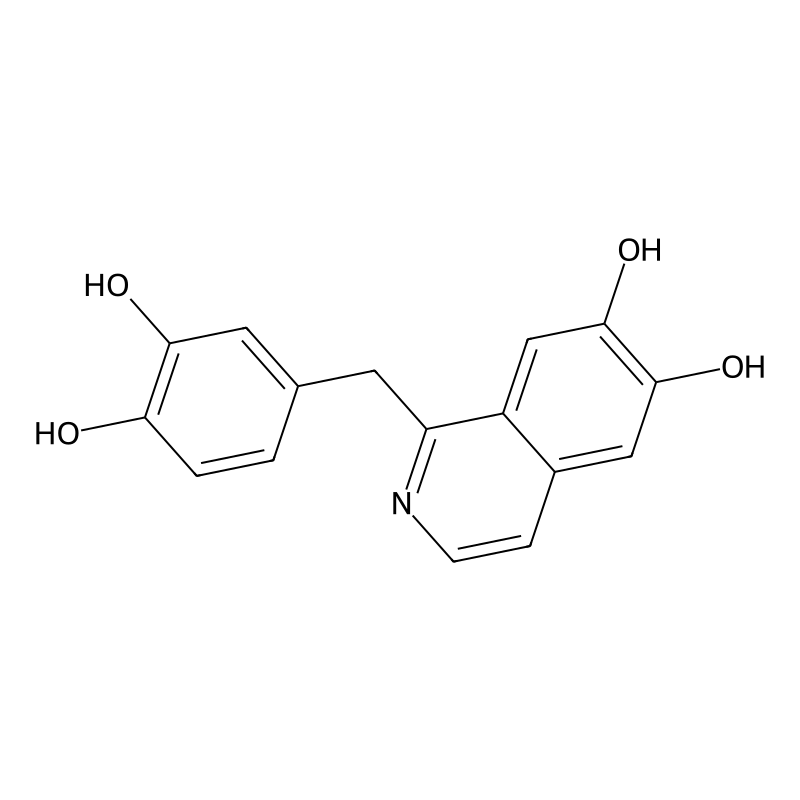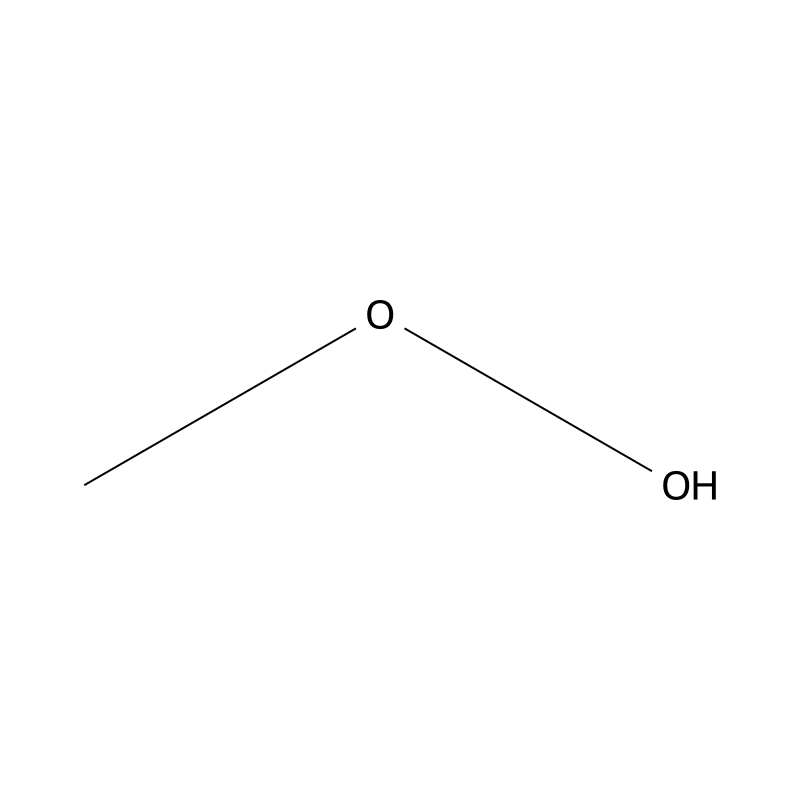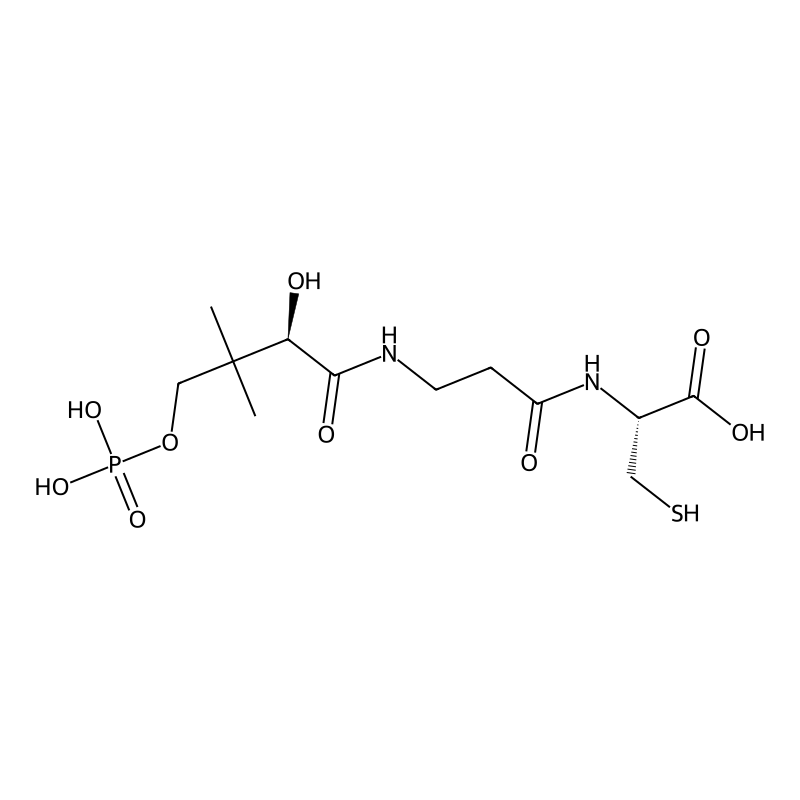Tricarballylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Organic Synthesis:
- Building block for complex molecules: Tricarballylic acid serves as a valuable building block in the synthesis of more complex molecules. Its three carboxylic acid groups offer diverse functionalities for further chemical modifications, allowing researchers to create intricate organic structures for various purposes [].
- Development of pharmaceuticals and materials: By utilizing tricarballylic acid as a starting material, scientists can synthesize novel pharmaceuticals with desired properties and explore the creation of new functional materials with specific functionalities.
Environmental Research:
- Biodegradation studies: Tricarballylic acid is readily biodegradable, making it a valuable tool in environmental research. Scientists can use it to study the biodegradation processes of various pollutants and assess the effectiveness of bioremediation techniques [].
Polymer Chemistry:
- Crosslinking agent: Tricarballylic acid has potential applications as a crosslinking agent in polymer chemistry. Its multiple functional groups can form covalent bonds between polymer chains, leading to the development of new materials with enhanced properties like strength, stability, and specific functionalities [].
Food Science:
Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid characterized by its three carboxyl groups attached to a propane backbone. Its chemical formula is C₆H₈O₆, and it is structurally related to glutaric acid, differing by the presence of an additional carboxyl group. This compound is notable for its role as an inhibitor of the enzyme aconitase, which is crucial in the Krebs cycle, thus impacting cellular respiration and energy production .
Tricarballylic acid itself is likely not highly toxic. However, its significance arises from its connection to fumonisin contamination. Fumonisin exposure has been linked to various health problems in animals and humans, including equine leukoencephalomalacia, porcine pulmonary edema, and esophageal cancer [].
- Dehydration and Hydrogenation: Tricarballylic acid can be synthesized from citric acid through a two-step process involving dehydration to aconitic acid followed by hydrogenation .
- Esterification: The carboxyl groups allow for ester formation, making tricarballylic acid a precursor for producing plasticizers through esterification reactions .
These reactions highlight its versatility in organic synthesis and industrial applications.
Tricarballylic acid exhibits significant biological activity primarily due to its inhibition of aconitase. This inhibition disrupts the Krebs cycle, potentially leading to altered metabolic states in organisms. The compound has been studied for its effects on various biological systems, including its potential toxicity and interactions with other metabolic pathways .
Several methods exist for synthesizing tricarballylic acid:
- From Citric Acid: A common method involves the selective defunctionalization of citric acid via dehydration followed by hydrogenation, yielding high yields under mild conditions .
- Hydrolysis of Nitriles: Another approach includes hydrolyzing nitriles derived from glycerol tribromohydrin and potassium cyanide .
- Oxidative Methods: Tricarballylic acid can also be produced through oxidation processes using agents like potassium permanganate .
These methods demonstrate the compound's accessibility for research and industrial purposes.
Tricarballylic acid has diverse applications:
- Plasticizers: It serves as a precursor for producing biodegradable plasticizers, offering an alternative to phthalates which are known for their toxicity .
- Biochemical Research: Its role as an aconitase inhibitor makes it useful in studying metabolic pathways and cellular respiration mechanisms .
- Agricultural Chemistry: Tricarballylic acid derivatives have potential applications in agricultural formulations due to their biochemical properties.
Research has indicated that tricarballylic acid interacts with various enzymes and metabolic pathways:
- Aconitase Inhibition: As mentioned, tricarballylic acid binds to aconitase, preventing the conversion of citric acid to isocitric acid, which can lead to metabolic disruptions in cells .
- Potential Toxicity: Studies suggest that while tricarballylic acid has beneficial applications, it may also exhibit toxic effects at certain concentrations, warranting further investigation into its safety profile .
Tricarballylic acid shares structural similarities with several other compounds, particularly other tricarboxylic acids. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Citric Acid | C₆H₈O₇ | Precursor to tricarballylic acid; key metabolic intermediate. |
| Glutaric Acid | C₅H₈O₄ | A dicarboxylic acid; lacks one carboxyl group compared to tricarballylic acid. |
| Fumaric Acid | C₄H₄O₄ | Unsaturated dicarboxylic acid; involved in various biochemical pathways. |
| Malic Acid | C₄H₆O₅ | Plays a role in the citric acid cycle; contains two carboxyl groups. |
Tricarballylic acid's unique three-carboxyl structure distinguishes it from these compounds, enabling specific biological activities and applications that are not shared by others.
Tricarballylic acid (TCA) is a saturated tricarboxylic acid with the molecular formula C₆H₈O₆ (molecular weight: 176.12 g/mol). Its IUPAC name, propane-1,2,3-tricarboxylic acid, reflects a propane backbone with three carboxyl (-COOH) groups at each carbon (Figure 1). Unlike citric acid, TCA lacks a hydroxyl group, which critically impacts its biochemical interactions.
Key Properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | 156–161°C | |
| Solubility | 500 mg/mL in water (18°C) | |
| pKa Values | 3.49, 4.58, 5.83 | |
| Density | 1.3744 g/cm³ |
Historical Context and Discovery
TCA was first synthesized in the early 20th century through condensation reactions involving malonate esters and fumaric acid. A 1902 study detailed its synthesis via alkylation of ethyl cyanoacetate, highlighting its structural relationship to citric acid. Modern routes, such as the dehydration-hydrogenation of citric acid using H-Beta zeolite and Pd/C catalysts, achieve yields up to 85%.
Nomenclature and Classification
TCA is classified under tricarboxylic acids, alongside citric, isocitric, and aconitic acids. Synonyms include carballylic acid and β-carboxyglutaric acid, reflecting its structural similarity to glutaric acid with an additional carboxyl group.
Biochemical and Industrial Significance
TCA is a potent aconitase inhibitor, disrupting the Krebs cycle by binding to the enzyme’s active site without enabling conversion to isocitrate. This property underpins its role in mycotoxins like fumonisins, which cause agricultural toxicity. Industrially, TCA serves as a precursor for biodegradable plasticizers, food stabilizers, and pharmaceutical intermediates.
Molecular Structure and Formula (C6H8O6)
Tricarballylic acid, with the molecular formula C6H8O6 and molecular weight of 176.12 g/mol, is a tricarboxylic acid that exhibits the systematic name propane-1,2,3-tricarboxylic acid [1] [2]. The compound is characterized by a propane backbone with three carboxyl groups (-COOH) attached at positions 1, 2, and 3, making it structurally distinct from other tricarboxylic acids [1]. The Chemical Abstracts Service number for tricarballylic acid is 99-14-9, and it possesses the International Union of Pure and Applied Chemistry Standard InChI key KQTIIICEAUMSDG-UHFFFAOYSA-N [2].
The molecular structure can be represented by the SMILES notation C(C(CC(=O)O)C(=O)O)C(=O)O, which indicates the central carbon atom bearing one carboxyl group and two methylene carbons each bearing additional carboxyl groups [3]. This structural arrangement places tricarballylic acid as a beta-carboxyglutaric acid derivative, where one of the beta-hydrogens of glutaric acid is substituted by a carboxy group [1] [4].
Spectroscopic Characterization
Infrared Spectroscopic Profile
The infrared spectroscopic analysis of tricarballylic acid reveals characteristic absorption bands that confirm the presence of multiple carboxyl functional groups [7]. The National Institute of Standards and Technology database contains evaluated infrared reference spectra for tricarballylic acid in the solid state as a mineral oil mull [7]. The spectrum exhibits typical carboxylic acid absorption patterns, including broad O-H stretching vibrations in the region associated with hydrogen-bonded carboxyl groups [7].
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides detailed structural information for tricarballylic acid through both proton (1H) and carbon-13 (13C) analysis [1] [6]. The 1H Nuclear Magnetic Resonance spectrum shows characteristic patterns consistent with the propane tricarboxylic acid structure [6] [19]. The 13C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments corresponding to the carboxyl carbons and the aliphatic backbone carbons [26].
Studies utilizing 13C Nuclear Magnetic Resonance have demonstrated that tricarballylic acid exhibits fast interchange among different chemical species in solution, particularly when metal ions are present [26]. The spectroscopic data supports the molecular structure determination and provides insight into the conformational behavior of the molecule in various chemical environments [19].
Mass Spectrometric Analysis
Mass spectrometric analysis of tricarballylic acid has been extensively documented using various ionization techniques [1] [10] [11]. Under electron ionization conditions, the mass spectrum displays characteristic fragmentation patterns with the molecular ion peak at m/z 176 [10]. The National Institute of Standards and Technology Mass Spectrometry Data Center has compiled comprehensive spectral data showing fragmentation patterns typical of tricarboxylic acids [10].
| Ionization Mode | m/z Values | Relative Intensity (%) |
|---|---|---|
| MS-MS (Positive) | 157.01374 | 100 |
| MS-MS (Positive) | 87.04457 | 23.80 |
| MS-MS (Positive) | 69.03383 | 16.40 |
| LC-MS (Positive) | 177.04076 | 50.90 |
| LC-MS (Positive) | 101.04207 | 100 |
The fragmentation studies reveal that decarboxylation processes are prominent, with characteristic losses of carboxyl groups leading to specific fragment ions [11] [31]. Electrospray ionization mass spectrometry demonstrates the formation of various adduct ions, including protonated molecular ions [M+H]+, sodium adducts [M+Na]+, and deprotonated species [M-H]- [3].
Physical Properties
Solubility Profile in Various Solvents
Tricarballylic acid exhibits excellent solubility characteristics in polar solvents [4] [9]. The compound demonstrates high water solubility, with reported values of 500 mg/mL at 18°C, making it highly hydrophilic [4] [9]. In methanol, tricarballylic acid shows good solubility, while in diethyl ether it exhibits slight solubility [4] [9].
| Solvent | Solubility | Temperature (°C) |
|---|---|---|
| Water | 500 mg/mL | 18 |
| Methanol | Good | Room temperature |
| Diethyl ether | Slight | Room temperature |
The compound's partition coefficient (logP) has been calculated as -0.56 to -0.73, indicating its preference for aqueous phases over organic solvents [15]. This hydrophilic character is attributed to the presence of three carboxyl groups capable of hydrogen bonding with water molecules [4].
Melting Point (156-161°C) and Thermal Behavior
Tricarballylic acid exhibits a melting point range of 156-161°C, as documented in multiple literature sources [4] [12] [25]. This relatively high melting point reflects the extensive hydrogen bonding network formed between carboxyl groups in the crystalline state [4]. The compound appears as an off-white to light brown fine crystalline powder [4] [25].
Thermal analysis studies have revealed that tricarballylic acid undergoes thermal decomposition at elevated temperatures [24]. Thermogravimetric analysis of tricarballylic acid complexes indicates decomposition patterns that vary depending on the specific hydration state and coordination environment [24]. The estimated boiling point is approximately 227.71°C, though this represents a rough estimate due to potential decomposition before reaching the boiling point [12].
Crystalline Structure and Morphology
Tricarballylic acid crystallizes in large, orthorhombic prisms when recrystallized from water or ether [13]. The crystal structure has been determined through X-ray diffraction analysis, revealing detailed information about the molecular packing and hydrogen bonding patterns [13]. The Cambridge Structural Database contains crystallographic data for tricarballylic acid, providing precise structural parameters [1].
The crystalline morphology of tricarballylic acid has been studied in various crystal engineering contexts [23]. When used as an additive in crystallization processes, tricarballylic acid significantly affects the surface electrical charge, size, and morphology of other crystalline materials [23]. The compound forms extensive hydrogen bonding networks in the solid state, contributing to its crystalline stability [27].
Chemical Reactivity
Acid-Base Properties and pKa Values (pK1: 3.49; pK2: 4.58; pK3: 5.83)
Tricarballylic acid exhibits characteristic polyprotic acid behavior with three distinct dissociation constants [4] [13]. The first dissociation constant (pK1) occurs at 3.49, the second (pK2) at 4.58, and the third (pK3) at 5.83, all measured at 30°C [4] [13]. These values indicate that tricarballylic acid is a moderately strong triprotic acid [4].
| Dissociation Step | pKa Value | Temperature (°C) |
|---|---|---|
| pK1 | 3.49 | 30 |
| pK2 | 4.58 | 30 |
| pK3 | 5.83 | 30 |
The dissociation behavior demonstrates that the first carboxyl group is the most acidic, followed by sequential deprotonation of the remaining carboxyl groups [14]. The relatively close pKa values suggest some degree of interaction between the carboxyl groups, though they maintain distinct ionization behavior [22].
Esterification Reactions and Anhydride Formation
Tricarballylic acid demonstrates unique reactivity patterns in esterification reactions, often preferentially forming cyclic anhydrides rather than simple esters [18] [19] [20]. Reactions that ordinarily lead to ester formation with carboxylic acids instead afford cyclic anhydride products when attempted with tricarballylic acid [18]. Theoretical calculations using molecular mechanics and MNDO methods have revealed that the formation of five-membered ring anhydride structures is thermodynamically preferred [19] [20].
The anhydride formation pathway has been extensively studied through 1H Nuclear Magnetic Resonance spectroscopy, confirming the cyclic nature of the products [18] [19]. This preferential cyclization behavior makes tricarballylic acid useful in the synthesis of specialized anhydride derivatives [6]. Recent studies have demonstrated successful esterification of tricarballylic acid through controlled reaction conditions, yielding tricarballylate esters with excellent plasticizing properties [17].
Coordination Chemistry and Metal Complexation
Tricarballylic acid exhibits extensive coordination chemistry with various metal ions, forming stable complexes with diverse structural topologies [21] [22] [32]. The compound acts as a multidentate ligand, capable of coordinating through its three carboxyl groups in various binding modes [21]. Studies have determined formation constants for several metal complexes, including those with manganese(II), cadmium(II), zinc(II), and nickel(II) [22].
| Metal Ion | Complex Type | Stability |
|---|---|---|
| Uranyl | Triperiodic framework | High |
| Cadmium(II) | One-dimensional ribbons | Moderate |
| Zinc(II) | Binodal lattice | High |
| Copper(II) | Binodal network | Moderate |
Uranyl tricarballylate complexes have been synthesized under solvo-hydrothermal conditions, yielding four distinct crystallographically characterized complexes [21]. These complexes demonstrate triperiodic framework structures with honeycomb and square lattice topologies [21]. The coordination behavior varies significantly depending on the metal ion, with some forming nanotubular geometries and others creating extended framework structures [21] [32].
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 6 of 220 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 214 of 220 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
